molecular formula C11H24S B11967101 3-Thiadodecane CAS No. 59973-08-9

3-Thiadodecane

Cat. No.: B11967101
CAS No.: 59973-08-9
M. Wt: 188.38 g/mol
InChI Key: LUAABLIRQSWMGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Thiadodecane is an organic compound with the molecular formula C₁₁H₂₄S. It is a sulfur-containing hydrocarbon, specifically a thiol, which means it has a sulfur atom bonded to a carbon chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thiadodecane can be achieved through various methods. One common approach involves the reaction of nonyl bromide with ethanethiol in the presence of a base such as sodium hydride. The reaction proceeds via a nucleophilic substitution mechanism, where the ethanethiol attacks the nonyl bromide, displacing the bromide ion and forming this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of solvents, temperature control, and purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-Thiadodecane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it back to the corresponding thiol.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted thiol derivatives.

Scientific Research Applications

3-Thiadodecane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Thiadodecane involves its interaction with molecular targets through its sulfur atom. The sulfur atom can form bonds with various electrophiles, leading to the formation of new compounds. This reactivity is the basis for its use in chemical synthesis and potential biological activities .

Comparison with Similar Compounds

Similar Compounds

    3-Thiapentane: A shorter chain thiol with similar reactivity.

    3-Thiahexane: Another thiol with a slightly longer carbon chain.

    3-Thiaoctane: A thiol with an eight-carbon chain.

Uniqueness

3-Thiadodecane is unique due to its specific chain length and the presence of a sulfur atom, which imparts distinct chemical properties.

Properties

CAS No.

59973-08-9

Molecular Formula

C11H24S

Molecular Weight

188.38 g/mol

IUPAC Name

1-ethylsulfanylnonane

InChI

InChI=1S/C11H24S/c1-3-5-6-7-8-9-10-11-12-4-2/h3-11H2,1-2H3

InChI Key

LUAABLIRQSWMGZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCSCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.